methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
Methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple functional groups and heterocyclic rings, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate involves multiple steps, each requiring specific reaction conditions
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce additional oxygen-containing functional groups, while reduction reactions may remove them.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate may be studied for its potential effects on cellular processes and pathways. It could serve as a tool for probing the mechanisms of various biological phenomena.
Medicine: In medicine, this compound may have potential therapeutic applications. Its complex structure suggests that it could interact with multiple molecular targets, making it a candidate for drug development.
Industry: In industry, this compound could be used in the production of advanced materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate include other complex organic molecules with multiple functional groups and heterocyclic rings. These compounds may share similar properties and applications.
Uniqueness: What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable subject of study for researchers looking to develop new materials, drugs, and other advanced technologies.
Properties
Molecular Formula |
C54H62FN9O8S |
---|---|
Molecular Weight |
1016.2 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C54H62FN9O8S/c1-28(2)45(60-52(67)69-5)49(65)62-18-7-9-38(62)48-57-27-36(59-48)32-22-34(55)44-40-23-33-21-30(13-14-37(33)64(40)51(72-41(44)24-32)43-16-15-42(73-43)29-11-12-29)35-26-56-47(58-35)39-10-8-19-63(39)50(66)46(61-53(68)70-6)31-17-20-71-54(3,4)25-31/h13-16,21-24,26-29,31,38-39,45-46,51H,7-12,17-20,25H2,1-6H3,(H,56,58)(H,57,59)(H,60,67)(H,61,68)/t31?,38-,39-,45-,46?,51?/m0/s1 |
InChI Key |
YUFPCGICBPQXOJ-JUFMZOARSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)C9=CN=C(N9)[C@@H]1CCCN1C(=O)C(C1CCOC(C1)(C)C)NC(=O)OC)C(=C3)F)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)C9=CN=C(N9)C1CCCN1C(=O)C(C1CCOC(C1)(C)C)NC(=O)OC)C(=C3)F)NC(=O)OC |
Origin of Product |
United States |
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